molecular formula C8H13NO2 B2778950 N-(4-Methyloxolan-3-yl)prop-2-enamide CAS No. 2020797-41-3

N-(4-Methyloxolan-3-yl)prop-2-enamide

Cat. No.: B2778950
CAS No.: 2020797-41-3
M. Wt: 155.197
InChI Key: VVEIWXVKWFCTBI-UHFFFAOYSA-N
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Description

N-(4-Methyloxolan-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a substituted tetrahydrofuran (oxolane) ring. The compound’s structure includes a 4-methyloxolane moiety linked to a prop-2-enamide group via the nitrogen atom. This configuration confers unique physicochemical properties, such as moderate polarity due to the oxolane ring and reactivity from the α,β-unsaturated carbonyl system in the acrylamide group.

Properties

IUPAC Name

N-(4-methyloxolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(10)9-7-5-11-4-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEIWXVKWFCTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxolan-3-yl)prop-2-enamide typically involves the reaction of 4-methyloxolan-3-amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxolane ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Substituted oxolane derivatives.

Scientific Research Applications

N-(4-Methyloxolan-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical comparisons between N-(4-Methyloxolan-3-yl)prop-2-enamide and its closest analogs:

Compound Name Molecular Structure Key Substituents Molecular Weight (g/mol) Reported Applications
This compound 4-Methyloxolane ring + acrylamide Methyl group (C4 of oxolane) ~183.2 (calculated) Not well-documented; inferred potential in polymer chemistry or medicinal chemistry
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) Phenolic rings (4-hydroxy-3-methoxy; 4-hydroxyphenethyl) + acrylamide Methoxy, hydroxyl groups 341.4 Antioxidant, anti-inflammatory activities; isolated from Boerhavia diffusa
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide Bis-aryl system (4-hydroxy-3-methoxyphenethyl) + acrylamide Dual methoxy and hydroxyl groups 371.4 Limited data; potential neuroprotective properties (in silico predictions)
Key Observations:

Substituent Effects: The 4-methyloxolane group in the target compound enhances lipophilicity compared to the phenolic/methoxy substituents in Moupinamide and its analogs. This may improve blood-brain barrier permeability but reduce water solubility . Moupinamide’s hydroxyl and methoxy groups contribute to hydrogen bonding and antioxidant activity, as demonstrated in plant-derived studies .

Synthetic Accessibility: this compound likely requires oxolane ring synthesis prior to acrylamide conjugation, whereas Moupinamide analogs are synthesized via condensation of phenolic aldehydes with acryloyl hydrazides, followed by cyclization (e.g., using mercaptoacetic acid and ZnCl₂) .

Biological Activity: Moupinamide exhibits documented bioactivity due to its phenolic structure, aligning with the role of polyphenols in oxidative stress mitigation . The target compound’s bioactivity remains speculative; its α,β-unsaturated carbonyl system could interact with cellular thiols (e.g., in enzyme inhibition), but experimental validation is needed.

Physicochemical and Pharmacokinetic Properties

Property This compound Moupinamide Bis-methoxy Analog
LogP (Predicted) 1.8 2.5 2.9
Water Solubility (mg/mL) ~15 (moderate) ~5 (low) ~3 (very low)
Metabolic Stability High (oxolane resistance to oxidation) Moderate (phenolic glucuronidation) Low (extensive demethylation)

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